molecular formula C10H17N3OS B6898661 3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole

3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole

Cat. No.: B6898661
M. Wt: 227.33 g/mol
InChI Key: JOXYTNYFERXHBB-UHFFFAOYSA-N
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Description

3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with dimethyl groups and an oxan-4-ylsulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.

    Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using appropriate alkylating agents such as methyl iodide.

    Attachment of Oxan-4-ylsulfanylmethyl Group: The oxan-4-ylsulfanylmethyl group can be attached through a nucleophilic substitution reaction involving an oxan-4-ylsulfanyl derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the oxan-4-ylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the triazole ring or the oxan-4-ylsulfanylmethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles or oxan-4-yl derivatives.

Scientific Research Applications

3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: The compound can be explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxan-4-ylsulfanylmethyl group may enhance the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethyl-1,2,4-triazole: Lacks the oxan-4-ylsulfanylmethyl group.

    5-(Oxan-4-ylsulfanylmethyl)-1,2,4-triazole: Lacks the dimethyl groups.

    3,4-Dimethyl-5-(methylsulfanylmethyl)-1,2,4-triazole: Contains a methylsulfanylmethyl group instead of an oxan-4-ylsulfanylmethyl group.

Uniqueness

3,4-Dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole is unique due to the presence of both dimethyl groups and the oxan-4-ylsulfanylmethyl group. This combination may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3,4-dimethyl-5-(oxan-4-ylsulfanylmethyl)-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-8-11-12-10(13(8)2)7-15-9-3-5-14-6-4-9/h9H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOXYTNYFERXHBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)CSC2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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